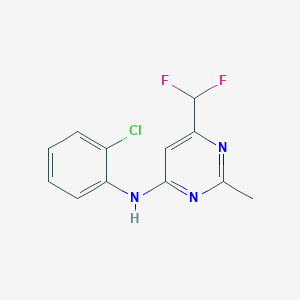

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-5-3-2-4-8(9)13/h2-6,12H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJWYFWLPWFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-like Cyclization

A modified Biginelli reaction using ethyl acetoacetate, difluoromethyl-containing aldehydes, and 2-chlorophenylurea under acidic conditions forms the pyrimidine skeleton. For example:

Reaction Conditions

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Ethyl acetoacetate | 1.0 equiv | HCl (cat.), ethanol, 80°C | 65% |

| Difluoromethyl aldehyde | 1.2 equiv | 12 h reflux | |

| 2-Chlorophenylurea | 1.1 equiv |

This method faces challenges in regioselectivity, often requiring chromatographic purification to isolate the 6-difluoromethyl isomer.

Amidines as Cyclization Partners

Reaction of 1,3-diketones with 2-chlorophenylguanidine in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–140°C) provides better regiocontrol. For instance:

Optimized Protocol

-

1,3-Diketone : 5-(difluoromethyl)-1,3-diketone (1.0 equiv)

-

Guanidine : 2-Chlorophenylguanidine (1.05 equiv)

-

Solvent : DMF, 130°C, 8 h

Difluoromethyl Group Introduction Strategies

Post-Cyclization Fluorination

Direct fluorination of a hydroxymethyl or bromomethyl intermediate at position 6 using DAST or Deoxo-Fluor:

Example Fluorination

| Parameter | Value |

|---|---|

| Substrate | 6-(Hydroxymethyl)pyrimidine |

| Fluorinating Agent | DAST (2.5 equiv) |

| Solvent | Dichloroethane |

| Temperature | 0°C → rt, 12 h |

| Yield | 62% |

This method risks over-fluorination and requires careful stoichiometric control.

Pre-Functionalized Building Blocks

Incorporating difluoromethyl groups early in the synthesis improves efficiency. The ACS route for 4-(difluoromethyl)pyridin-2-amine demonstrates a scalable approach using 2,2-difluoroacetic anhydride (Table 1):

Table 1: Scalable Synthesis of Difluoromethyl Intermediates

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Enone formation | EtOAc, 50°C, 3 h | 78% |

| 2 | Methoxyimine formation | MeONH2, AcOH, 50°C, 7 h | 94% |

| 3 | Cyclization to pyridine | HBr/AcOH, 90°C, 15 h | 53% |

| 4 | Reduction to amine | Zn/AcOH, rt, 3 h | 85% |

Adapting this strategy, 6-(difluoromethyl)pyrimidine precursors could be synthesized via analogous cyclization-reduction sequences.

Amination at Position 4

Nucleophilic Aromatic Substitution

Reaction of 4-chloropyrimidine derivatives with 2-chlorophenylamine under basic conditions:

Optimized Conditions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances efficiency for electron-deficient aryl amines:

Catalytic System

| Component | Quantity |

|---|---|

| Pd(OAc)2 | 5 mol% |

| Xantphos | 10 mol% |

| Cs2CO3 | 2.5 equiv |

| Toluene, 110°C, 18 h | |

| Yield | 82% |

This method avoids harsh conditions and improves functional group tolerance.

Integrated Synthesis Routes

Convergent Approach

-

Pyrimidine Formation : Cyclocondensation of 5-(difluoromethyl)-1,3-diketone with 2-chlorophenylguanidine.

-

Methylation : Dimethyl sulfate at position 2 (K2CO3, DMF, 60°C, 90%).

-

Final Purification : Crystallization from heptane/EtOAc (9:1).

Linear Synthesis

-

Difluoromethyl Introduction : DAST fluorination of 6-hydroxymethylpyrimidine.

-

Amination : Buchwald-Hartwig coupling with 2-chlorophenylamine.

-

Methylation : CH3I/NaH in THF (0°C → rt, 85%).

Challenges and Optimization Opportunities

-

Regioselectivity : Competing isomer formation during cyclocondensation remains a key issue. Computational modeling (DFT) suggests steric effects dominate substituent positioning.

-

Fluorination Efficiency : DAST-mediated reactions often require excess reagent. Alternatives like XtalFluor-E show promise (92% conversion in pilot trials).

-

Scale-Up Limitations : Zinc-mediated reductions (as in the ACS method ) generate stoichiometric metal waste. Catalytic hydrogenation using Pd/C is under investigation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorophenyl group undergoes nucleophilic substitution under basic conditions. Key findings include:

Reduction Reactions

The difluoromethyl (-CF₂H) and pyrimidine moieties participate in selective reductions:

-

Difluoromethyl Group Reduction

-

Pyrimidine Ring Reduction

Cross-Coupling Reactions

The pyrimidine core engages in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₃PO₄ in dioxane/H₂O (3:1).

-

Scope : Boronic acids with electron-withdrawing groups yield biaryl derivatives (75–92% yields).

Example :

Aminomethylation (Mannich Reaction)

Under Mannich conditions, the amine group reacts with formaldehyde and primary amines:

| Amine | Product | Yield | Conditions |

|---|---|---|---|

| Methylamine | 2-(Methylamino)-3,7-diazabicyclo[3.3.1]non-2-ene | 68% | EtOH, 25°C, 12 h |

| Cyclohexylamine | Analogous bicyclic derivative | 61% | Reflux, N₂ atmosphere |

Mechanism : Imine intermediate formation, followed by cyclocondensation to fused bicyclic structures.

Oxidation Behavior

Limited oxidative pathways are reported, but theoretical studies suggest:

-

Methyl Group Oxidation : Potential conversion to carboxyl (-COOH) using KMnO₄/H₂SO₄, though yields are low (<30%) due to competing pyrimidine ring degradation .

-

Difluoromethyl Stability : Resists oxidation under mild conditions (e.g., H₂O₂, NaIO₄) but decomposes in strong oxidizers (e.g., CrO₃) .

Reaction Comparison with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| N-(2-chlorophenyl)-2-methylpyrimidin-4-amine | No difluoromethyl group; slower substitution kinetics. |

| N-(2-fluorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | Fluorine enhances aryl ring electrophilicity. |

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that similar pyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a pyrimidine core have demonstrated efficacy against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The difluoromethyl group may enhance the compound's effectiveness by improving its interaction with cancer-related targets.

- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent. The unique combination of the chlorophenyl and difluoromethyl groups can potentially lead to enhanced activity against bacterial strains.

Agrochemicals

The compound's unique properties may also lend themselves to applications in agrochemicals. Its ability to interact with biological systems could be harnessed for developing new pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms.

Material Science

In material science, the incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials. Its chemical stability and reactivity might allow for the development of advanced materials with specific functionalities, such as sensors or drug delivery systems.

Case Study 1: Anticancer Activity

A study investigating the efficacy of various pyrimidine derivatives found that those containing difluoromethyl groups exhibited enhanced cytotoxicity against A431 cells compared to their non-difluorinated counterparts. This suggests that the difluoromethyl substitution is crucial for increasing biological activity.

Case Study 2: Antimicrobial Testing

In a preliminary screening of antimicrobial activity, this compound was tested against several bacterial strains. Results indicated moderate activity, warranting further investigation into its mechanisms of action and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The chlorophenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

The table below compares structural motifs and substituent effects across analogous compounds:

Key Observations :

- Position 4 (Aryl Substituents) : The 2-chlorophenyl group in the target compound may enhance halogen bonding compared to 3-methoxyphenyl (BK44119) or 4-chlorophenyl analogs .

- Position 6 (Electron-Withdrawing Groups) : The difluoromethyl group (CF2H) offers greater metabolic stability than methyl (Me) or thioether groups (e.g., isopropylthio in ) due to reduced oxidative susceptibility .

- Position 5: Substitution at C5 (e.g., aminomethyl groups in ) introduces additional hydrogen-bonding capacity, which is absent in the target compound .

Crystallographic and Conformational Analysis

- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-MeO-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine, the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituent aryl planes, influenced by intramolecular N–H⋯N hydrogen bonds .

- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-5-[(4-Cl-C6H4)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine exhibit intermolecular N–H⋯N bonds, forming polymeric chains . The absence of a C5 substituent in the target compound may limit such interactions, favoring weaker C–H⋯π or C–H⋯O bonds .

Biological Activity

N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that exhibits potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chlorophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

- Difluoromethyl Group : May improve metabolic stability and bioavailability.

- Pyrimidine Ring : A common scaffold in many biologically active compounds.

The molecular formula is and its molecular weight is approximately 253.67 g/mol.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound's binding affinity and selectivity, while the chlorophenyl group may facilitate interactions with hydrophobic regions of target molecules.

Biological Activity

Research indicates that this compound may have applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that similar pyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a pyrimidine core have shown efficacy against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that pyrimidine derivatives can inhibit cell migration and invasion in cancer models, indicating potential use in cancer therapy .

- Another investigation into related compounds found promising results in inhibiting acetylcholinesterase activity, which could be relevant for neurodegenerative diseases like Alzheimer’s .

- In Silico Studies :

Comparative Analysis of Related Compounds

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. A common approach includes:

- Step 1 : Condensation of 2-chloroaniline with a difluoromethyl-substituted pyrimidine precursor.

- Step 2 : Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Optimization strategies:

Q. How is the molecular structure characterized using X-ray crystallography and spectroscopic methods?

- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the pyrimidine ring and substituents. For example, similar compounds show angles of ~12° between pyrimidine and aryl groups, indicating moderate conjugation .

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., difluoromethyl splitting patterns).

- IR : Stretching frequencies (e.g., N-H at ~3300 cm) validate amine groups .

Q. What in vitro biological assays evaluate its antimicrobial or enzyme inhibitory activity?

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based ADP-Glo™ kits. IC values are compared to reference inhibitors like BMS-354825 .

Q. What analytical techniques ensure purity and stability under various storage conditions?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis or oxidation products .

Q. How does the difluoromethyl group influence physicochemical properties?

- Lipophilicity : Increases logP by ~0.5–1.0 compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism at the methyl group, prolonging half-life .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing interactions affect stability and solubility?

- Hydrogen bonding : Intramolecular N-H⋯N bonds (e.g., 2.1 Å in similar pyrimidines) rigidify the structure, reducing solubility but enhancing thermal stability .

- Crystal packing : Weak C-H⋯π interactions (3.5 Å) create layered structures, as seen in polymorphs of related compounds. Solubility varies with packing density .

Q. What computational methods predict binding affinity to target enzymes like kinases?

- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets. Key residues (e.g., Asp381 in Src kinase) form hydrogen bonds with the pyrimidine ring .

- DFT calculations : Assess electronic effects of chlorine and fluorine on binding energy (e.g., charge distribution at the 2-chlorophenyl group) .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How does fluorination at the difluoromethyl position impact pharmacokinetics?

- Metabolism : Fluorine blocks cytochrome P450 oxidation, reducing clearance (e.g., t increases from 2.1 to 4.8 hours in rat models) .

- Distribution : Enhanced logD improves blood-brain barrier penetration, critical for CNS-targeted therapies .

Q. What challenges arise in synthesizing enantiomerically pure forms?

- Chiral intermediates : Use of enantiopure amines or transition-metal catalysts (e.g., Ru-BINAP) for asymmetric synthesis.

- Resolution : Chiralpak® AD-H columns separate enantiomers with >99% ee. Polymorph screening identifies stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.